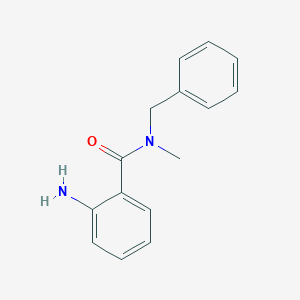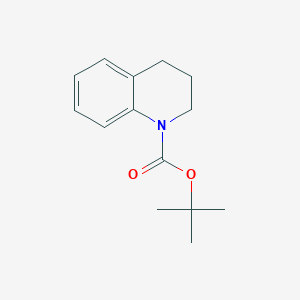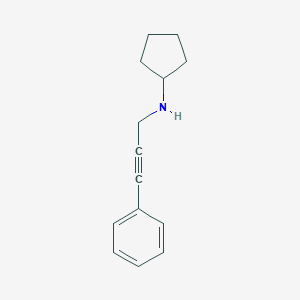
3-aminochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminochroman-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminoacetophenone with salicylaldehyde in the presence of a base, followed by cyclization to form the desired benzopyran structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-aminochroman-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-aminochroman-4-one exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with similar structural features but lacking the amino group.
2,3-Dihydro-4H-1-benzopyran-4-one: Another related compound with slight structural differences.
5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Known for its antioxidant properties.
Uniqueness: 3-aminochroman-4-one is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
20811-42-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-amino-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H9NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5,10H2 |
InChI Key |
GQGXWCHTYSBDRU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B183879.png)







